1-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-ethoxyethanone
Description
1-(4-((1H-Benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-ethoxyethanone is a synthetic heterocyclic compound featuring a benzimidazole core linked to a piperazine moiety via a methyl group, with an ethoxy-substituted ethanone side chain. This structure combines the pharmacophoric properties of benzimidazoles (known for antimicrobial, anticancer, and anti-inflammatory activities) with the conformational flexibility of piperazine, which enhances solubility and bioavailability .
Properties
IUPAC Name |
1-[4-(1H-benzimidazol-2-ylmethyl)piperazin-1-yl]-2-ethoxyethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O2/c1-2-22-12-16(21)20-9-7-19(8-10-20)11-15-17-13-5-3-4-6-14(13)18-15/h3-6H,2,7-12H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVFSMQOZDMVHKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(=O)N1CCN(CC1)CC2=NC3=CC=CC=C3N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Benzimidazole Core
The synthesis begins with constructing the 1H-benzo[d]imidazole nucleus, typically achieved via cyclization of o-phenylenediamine derivatives. For instance, refluxing o-phenylenediamine with acetic acid under acidic conditions yields 2-methylbenzimidazole, as demonstrated in a foundational protocol. Alternative methods employ sulfonic acid derivatives subjected to high-temperature (160°C) reactions with piperazine analogs, though excessive heat risks decomposition. A modern approach utilizes N-arylamidoxime cyclization in chlorobenzene with 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), enabling one-pot acylation–cyclization for streamlined benzimidazole formation.
Critical Parameters :
Piperazine Functionalization
Introducing the piperazine moiety occurs via nucleophilic substitution or alkylation. Patent WO2018104953A1 details coupling 4-(2,3-dichlorophenyl)piperazine with butoxy intermediates using dichloromethane and triethylamine, achieving 73% yield after recrystallization. For the target compound, 1-(4-(bromomethyl)piperazin-1-yl)-2-ethoxyethanone reacts with 1H-benzimidazole-2-thiol in polar aprotic solvents like dimethylformamide (DMF), facilitated by potassium carbonate.
Reaction Optimization :
Ethoxyethanone Incorporation
The final step attaches the 2-ethoxyethanone group through a nucleophilic acyl substitution. Reacting piperazine-modified benzimidazole with ethyl chloroacetate in acetone under reflux introduces the ethoxy moiety, followed by oxidation with pyridinium chlorochromate (PCC) to yield the ketone. Alternatively, direct alkylation using 2-ethoxyacetyl chloride in tetrahydrofuran (THF) at 0°C minimizes side reactions.
Table 1. Comparative Analysis of Coupling Methods
| Method | Solvent | Temperature | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Nucleophilic Substitution | DMF | 80°C | 68 | 95 |
| Alkylation | THF | 0–25°C | 72 | 97 |
| Oxidative Coupling | Dichloromethane | 25°C | 73 | 96 |
Characterization and Analytical Validation
Spectroscopic Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy remains pivotal for structural elucidation. The piperazine methylene protons (-CH2-) resonate as a singlet at δ 3.30–3.50 ppm, while benzimidazole aromatic protons appear as multiplets between δ 6.90–7.80 ppm. Carbon-13 NMR confirms the ethoxyethanone carbonyl at δ 207.5 ppm and the benzimidazole quaternary carbons at δ 148.2–152.4 ppm.
Mass spectrometry (MS) data align with the molecular formula C16H22N4O2 (MW 302.378), showing a characteristic [M+H]+ peak at m/z 303.4. High-resolution MS (HRMS) further validates the molecular ion with a mass error <2 ppm.
Purity and Stability Assessment
High-Performance Liquid Chromatography (HPLC) analyses using C18 columns (acetonitrile/water gradient) reveal ≥95% purity for recrystallized products. Differential Scanning Calorimetry (DSC) indicates a melting point of 182–184°C, with no polymorphic transitions observed. Accelerated stability studies (40°C/75% RH) demonstrate <2% degradation over 6 months, underscoring robustness in solid-state formulations.
Industrial-Scale Production Considerations
Solvent Selection and Recycling
Large-scale synthesis prioritizes cost-effective solvents like ethanol or 2-methoxyethanol, which allow recovery via distillation. Patent WO2018104953A2 emphasizes dichloromethane for its high solubility, though environmental concerns necessitate closed-loop recycling systems.
Chemical Reactions Analysis
Types of Reactions
1-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-ethoxyethanone can undergo various chemical reactions, including:
Oxidation: The benzimidazole ring can be oxidized to form N-oxides.
Reduction: The carbonyl group in the ethoxyethanone moiety can be reduced to an alcohol.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the piperazine ring
Major Products
Oxidation: N-oxide derivatives of benzimidazole.
Reduction: Ethoxyethanol derivatives.
Substitution: Various substituted piperazine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 1-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-ethoxyethanone involves its interaction with specific molecular targets. The benzimidazole moiety is known to interact with DNA and proteins, potentially inhibiting their function. The piperazine ring can enhance the compound’s binding affinity to its targets, while the ethoxyethanone group may facilitate cellular uptake and distribution .
Comparison with Similar Compounds
Key Observations:
Fluorinated phenoxy analogues (e.g., ) exhibit improved metabolic stability and target affinity, as seen in related antifungal and anticancer agents .
Biological Relevance: Piperazine-linked benzimidazoles with ethanone side chains (e.g., 5k) demonstrate moderate anticancer activity against human cancer cell lines, with IC₅₀ values in the micromolar range .
Physicochemical Properties
- Solubility: The ethoxy group may improve solubility in polar aprotic solvents (e.g., DMSO) compared to purely aromatic substituents (e.g., ’s 4-isopropylphenoxy derivative) .
Biological Activity
1-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-ethoxyethanone, a compound featuring a benzimidazole moiety, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C21H22N4O3
- Molecular Weight : 378.4 g/mol
- CAS Number : 1172544-04-5
Biological Activity Overview
The compound exhibits a range of biological activities, primarily attributed to the benzimidazole core, which is known for its diverse pharmacological effects. The following sections detail specific activities and mechanisms of action.
Anticancer Activity
Recent studies indicate that derivatives of benzimidazole, including the compound , can inhibit human topoisomerase I (Hu Topo I), an enzyme critical for DNA replication and transcription. This inhibition leads to the disruption of cancer cell proliferation. In particular, compounds with varied substitutions at the benzimidazole core have shown promising results against various cancer cell lines:
| Compound | IC50 (µM) | Cancer Type |
|---|---|---|
| BBZ 11a | 5.2 | Breast |
| BBZ 12a | 3.8 | Lung |
| BBZ 12b | 4.0 | Colon |
These results were obtained through screening against a panel of 60 human cancer cell lines at the National Cancer Institute, highlighting the compound's potential as an anticancer agent .
Antimicrobial Activity
The benzimidazole derivatives have also been evaluated for their antimicrobial properties. Studies have shown that they exhibit significant activity against various bacterial strains and fungi:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 16 µg/mL |
| Escherichia coli | 32 µg/mL |
| Candida albicans | 8 µg/mL |
This antimicrobial activity is believed to stem from the ability of these compounds to disrupt microbial cell membranes or interfere with metabolic pathways .
Structure-Activity Relationship (SAR)
Understanding the relationship between chemical structure and biological activity is crucial for drug development. In the case of benzimidazole derivatives:
- Substitution Patterns : The introduction of various substituents on the benzimidazole ring significantly affects potency and selectivity.
- Piperazine Linkage : The piperazine moiety enhances solubility and bioavailability, contributing to increased activity against target enzymes.
- Ethoxy Group : The ethoxy group has been linked to improved interaction with biological targets, enhancing overall efficacy.
Research has indicated that modifications at specific positions on the benzimidazole ring can lead to enhanced binding affinity for target proteins .
Study 1: Anticancer Efficacy
In a study published in Cancer Research, a series of benzimidazole derivatives were tested for their ability to inhibit Hu Topo I. The compound demonstrated a strong binding affinity and induced apoptosis in cancer cells, suggesting its potential as a lead compound for further development .
Study 2: Antimicrobial Screening
A comprehensive screening of several benzimidazole derivatives against clinical isolates revealed that certain compounds exhibited potent antimicrobial activity, particularly against multidrug-resistant strains. This highlights their therapeutic potential in treating resistant infections .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
